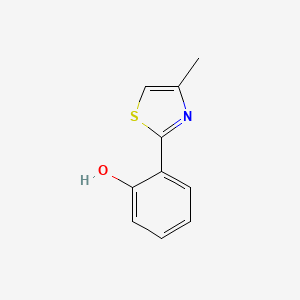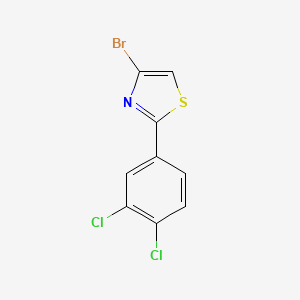![molecular formula C10H6ClN3 B13983848 5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
5-Chloroimidazo[1,2-a]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroimidazo[1,2-a]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both imidazole and quinazoline rings in its structure makes this compound a unique and interesting compound for research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]quinazoline can be achieved through various methods. One common approach involves the reaction between N-acylanthranilic acids and 2-amino acetamides (or 2-amino-acetonitriles) in the presence of phosphorus oxychloride as a condensing reagent under microwave irradiation . This method is advantageous due to its efficiency and the rapid formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its scalability and reduced reaction times .
化学反応の分析
Types of Reactions
5-Chloroimidazo[1,2-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 5-Chloroimidazo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, thereby affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]quinazolines: These compounds share a similar structure but differ in the position of the nitrogen atoms in the imidazole ring.
Quinazolinones: These derivatives have a carbonyl group in place of the imidazole ring.
Uniqueness
5-Chloroimidazo[1,2-a]quinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C10H6ClN3 |
|---|---|
分子量 |
203.63 g/mol |
IUPAC名 |
5-chloroimidazo[1,2-a]quinazoline |
InChI |
InChI=1S/C10H6ClN3/c11-9-7-3-1-2-4-8(7)14-6-5-12-10(14)13-9/h1-6H |
InChIキー |
XVZBRJCAMUJGPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC3=NC=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


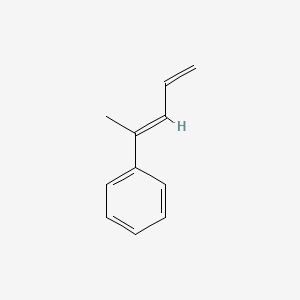
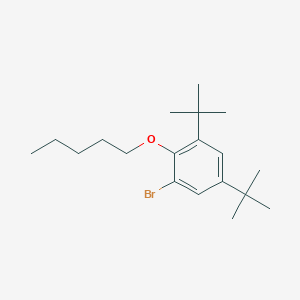



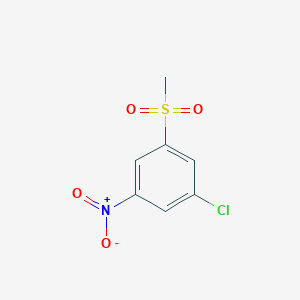
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
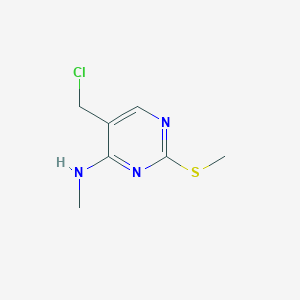
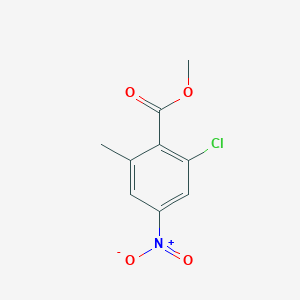
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
